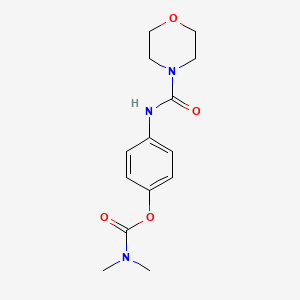

4-(Morpholine-4-carboxamido)phenyl dimethylcarbamate

Descripción general

Descripción

4-(Morpholine-4-carboxamido)phenyl dimethylcarbamate is a chemical compound that features a morpholine ring attached to a phenyl group through a carboxamide linkage, with a dimethylcarbamate moiety

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and may require catalysts or reagents like triethylamine to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions as in laboratory settings, but optimized for efficiency and yield. This could include continuous flow reactors and automated systems to ensure consistent quality and scalability .

Análisis De Reacciones Químicas

Types of Reactions

4-(Morpholine-4-carboxamido)phenyl dimethylcarbamate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its amine derivatives.

Substitution: Nucleophilic substitution reactions can replace functional groups on the phenyl ring or the morpholine moiety.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenolic derivatives, while reduction can produce amine compounds.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

4-(Morpholine-4-carboxamido)phenyl dimethylcarbamate is primarily investigated for its potential as a cholinesterase inhibitor . Cholinesterases are enzymes that hydrolyze neurotransmitters, and their inhibition is crucial in treating neurodegenerative diseases, such as Alzheimer's disease.

- Inhibition Studies : Research indicates that compounds with similar structures exhibit selective inhibition of both acetylcholinesterase and butyrylcholinesterase. This inhibition can enhance neurotransmitter levels in the brain, potentially improving cognitive function in patients with Alzheimer's disease .

Drug Design and Development

The compound serves as a scaffold for developing new therapeutics targeting various biological pathways. Its unique structural features allow for modifications that can enhance selectivity and potency against specific enzyme targets.

- Structure-Activity Relationship (SAR) : Studies have shown that modifications to the carbamate group can significantly influence the binding affinity and selectivity toward different isoforms of cholinesterases . This is critical for optimizing drug candidates to minimize side effects while maximizing therapeutic efficacy.

Biochemical Interaction Studies

Interaction studies have demonstrated that this compound can effectively bind to the active sites of cholinesterases, exhibiting competitive inhibition profiles.

- Kinetic Assays : These assays quantitatively assess binding affinity, providing insights into how structural modifications impact efficacy and safety profiles in therapeutic contexts .

Mecanismo De Acción

The mechanism of action of 4-(Morpholine-4-carboxamido)phenyl dimethylcarbamate involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, inhibiting or modulating the activity of these targets. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces .

Comparación Con Compuestos Similares

Similar Compounds

N-acyl-morpholine-4-carbothioamides: These compounds share a similar morpholine structure but differ in their functional groups, leading to different chemical properties and applications.

Morpholino nucleosides: These compounds are used in oligonucleotide therapies and have a morpholine ring attached to nucleobases.

Uniqueness

Its ability to undergo various chemical reactions and interact with biological targets makes it a versatile compound in both research and industrial contexts .

Actividad Biológica

4-(Morpholine-4-carboxamido)phenyl dimethylcarbamate, also known by its chemical identifier CAS No. 526190-27-2, is a carbamate derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of a morpholine ring, which is known for its ability to interact with various biological targets, including enzymes and receptors.

Chemical Structure and Properties

The molecular formula of this compound is C12H16N2O3, and it features a carbamate functional group that contributes to its biological properties. The morpholine moiety enhances the compound's ability to penetrate biological membranes, making it a candidate for drug development.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and modulate receptor activity. The morpholine ring can facilitate interactions with various biological targets, influencing pathways related to neurodegenerative diseases, cancer, and inflammation.

Enzyme Inhibition

Research has indicated that carbamate derivatives can act as inhibitors of acetylcholinesterase (AChE), an enzyme involved in neurotransmitter breakdown. By inhibiting AChE, these compounds can enhance cholinergic signaling, which is beneficial in conditions like Alzheimer's disease .

Receptor Modulation

The morpholine structure has been implicated in the modulation of various receptors, including cannabinoid receptors and sigma receptors. Studies suggest that compounds with morpholine moieties can effectively bind to these receptors, influencing pain perception and mood disorders .

Antitumor Activity

Recent studies have explored the antitumor potential of this compound. In vitro assays demonstrated significant cytotoxic effects against various cancer cell lines, suggesting that this compound may induce apoptosis through cell cycle arrest mechanisms. For instance, a study reported that similar carbamate derivatives exhibited inhibition rates exceeding 90% against HepG2 liver cancer cells at concentrations as low as 10 µM .

| Cell Line | Inhibition Rate (%) | IC50 (µM) |

|---|---|---|

| HepG2 | 99.98 | 6.92 |

| A549 | 100.07 | 8.99 |

| MCF7 | 100.39 | 8.26 |

Neuroprotective Effects

The neuroprotective properties of this compound have been investigated in the context of neurodegenerative diseases. Morpholine derivatives have shown promise in modulating pathways associated with oxidative stress and inflammation, potentially offering therapeutic benefits in conditions like Parkinson's disease and Alzheimer's disease .

Case Studies

- Inhibition of AChE : A study highlighted the effectiveness of carbamate derivatives in inhibiting AChE activity, leading to increased levels of acetylcholine in synaptic clefts. This mechanism was shown to improve cognitive function in animal models of Alzheimer's disease .

- Cancer Cell Line Studies : Another investigation focused on the cytotoxic effects of morpholine-based compounds on various cancer cell lines, revealing that these compounds could significantly reduce cell viability through apoptosis induction mechanisms .

Propiedades

IUPAC Name |

[4-(morpholine-4-carbonylamino)phenyl] N,N-dimethylcarbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N3O4/c1-16(2)14(19)21-12-5-3-11(4-6-12)15-13(18)17-7-9-20-10-8-17/h3-6H,7-10H2,1-2H3,(H,15,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQPHLRKWRPEFHK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)OC1=CC=C(C=C1)NC(=O)N2CCOCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401329900 | |

| Record name | [4-(morpholine-4-carbonylamino)phenyl] N,N-dimethylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401329900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

43.9 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49644759 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

526190-27-2 | |

| Record name | [4-(morpholine-4-carbonylamino)phenyl] N,N-dimethylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401329900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.